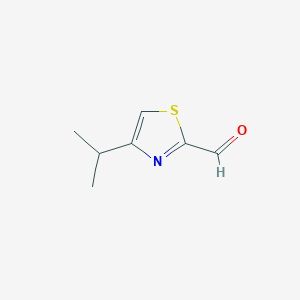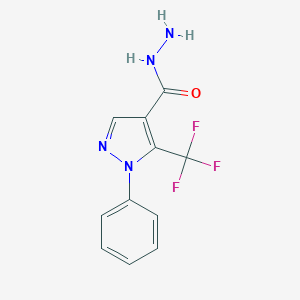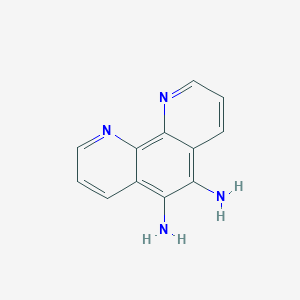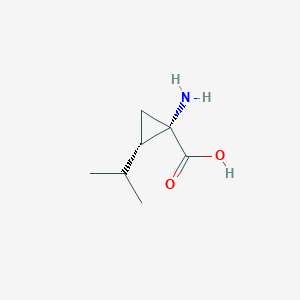
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid, commonly known as APC, is an amino acid that has been widely studied for its potential as a therapeutic agent. APC is a non-proteinogenic amino acid, which means that it is not incorporated into proteins like the 20 standard amino acids. In
Mecanismo De Acción
The mechanism of action of APC involves its binding to the glycine-binding site of NMDA receptors, which leads to a reduction in receptor activity. This results in a decrease in the influx of calcium ions into neurons, which can be neuroprotective in conditions such as stroke and traumatic brain injury. APC has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Efectos Bioquímicos Y Fisiológicos
APC has been shown to have a range of biochemical and physiological effects. In addition to its effects on NMDA receptors, APC has been shown to modulate the activity of other ion channels, including voltage-gated calcium channels and potassium channels. It has also been shown to have antioxidant effects, which may contribute to its neuroprotective properties. In animal studies, APC has been shown to improve outcomes in models of stroke, traumatic brain injury, and spinal cord injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of APC is its relatively simple synthesis, which makes it accessible for laboratory studies. It has also been shown to have a range of effects on ion channels and other targets, which makes it a versatile tool for investigating neuronal function. However, one limitation is that its effects on NMDA receptors are relatively selective, which may limit its utility in certain contexts. Additionally, its use in animal studies may be limited by its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on APC. One area of interest is its potential as a therapeutic agent for conditions such as stroke, traumatic brain injury, and spinal cord injury. Further studies are needed to determine the optimal dosing and administration strategies for these conditions. Another area of interest is its potential as a tool for investigating neuronal function and the role of ion channels in disease. Finally, there is interest in developing more selective analogs of APC that may have improved therapeutic potential.
Métodos De Síntesis
APC can be synthesized in several ways, including via the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. Another method involves the reaction of cyclopropanecarboxylic acid with tert-butylamine, followed by reduction of the resulting imine. The synthesis of APC is relatively simple and can be carried out on a laboratory scale.
Aplicaciones Científicas De Investigación
APC has been studied for its potential as a therapeutic agent in a variety of contexts. One area of research has focused on its ability to modulate the activity of ionotropic glutamate receptors, which are involved in a range of neurological and psychiatric disorders. APC has been shown to selectively inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes, as well as in the pathophysiology of conditions such as schizophrenia and depression.
Propiedades
Número CAS |
162871-02-5 |
|---|---|
Nombre del producto |
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7-/m0/s1 |
Clave InChI |
GFIRYOYQBKQVOL-FSPLSTOPSA-N |
SMILES isomérico |
CC(C)[C@@H]1C[C@]1(C(=O)O)N |
SMILES |
CC(C)C1CC1(C(=O)O)N |
SMILES canónico |
CC(C)C1CC1(C(=O)O)N |
Sinónimos |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, (1S-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)

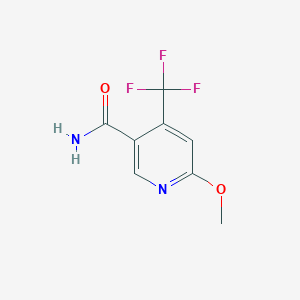
![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)

![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)
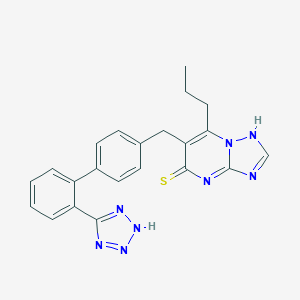
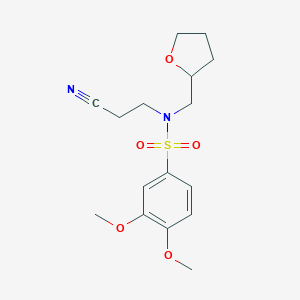
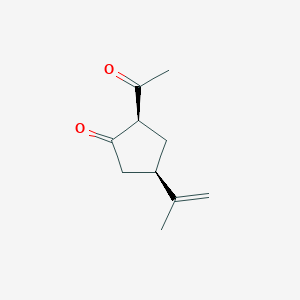
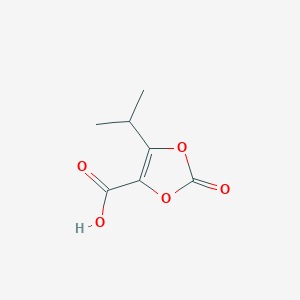
![4-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61699.png)
